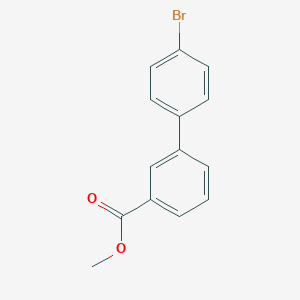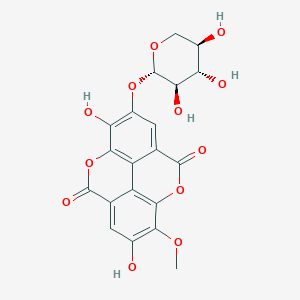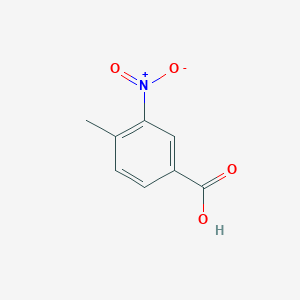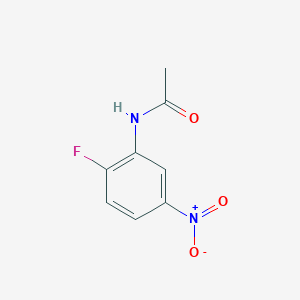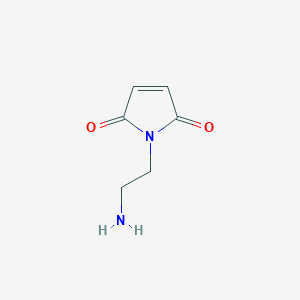
N-(2-Aminoethyl)maleimide
Descripción general
Descripción
N-(2-Aminoethyl)maleimide is a chemical compound known for its thiol-reactive properties. It is commonly used as a cross-linking agent in various biochemical applications. The compound has a molecular formula of C6H8N2O2 and is often utilized in the preparation of hydrogels and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)maleimide can be synthesized through the reaction of maleimide with 2-aminoethylamine. The process typically involves the use of trifluoroacetic acid as a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes crystallization and purification steps to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Aminoethyl)maleimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound participates in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Thiol-containing compounds are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various maleimide derivatives, which are used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)maleimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)maleimide involves its thiol-reactive properties. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to cross-linking and stabilization of the target molecules. This reactivity is crucial for its applications in bioconjugation and hydrogel formation .
Comparación Con Compuestos Similares
- N-(2-Hydroxyethyl)maleimide
- N-Hydroxymaleimide
- 4-(Maleinimido)phenyl isocyanate
Comparison: N-(2-Aminoethyl)maleimide is unique due to its aminoethyl group, which provides specific reactivity with thiol groups. This distinguishes it from other maleimide derivatives that may have different functional groups and reactivity profiles .
Propiedades
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRLSOMTXGTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381135 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125923-10-6 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-(2-Aminoethyl)maleimide (AEM) acts as a bifunctional crosslinking reagent. It primarily targets thiol groups (-SH), particularly those found on cysteine residues of proteins and peptides. The maleimide group undergoes a Michael addition reaction with the thiol, forming a stable thioether bond. [, , , , , ] This covalent conjugation allows for the attachment of various molecules, such as fluorescent probes, radiolabels, or other biomolecules to the target. [, , , , ]
ANone: * Molecular Formula: C6H8N2O2* Molecular Weight: 140.14 g/mol* Spectroscopic Data: While specific spectroscopic data wasn't provided in the abstracts, AEM is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: AEM plays a crucial role in radiolabeling biomolecules, especially for Positron Emission Tomography (PET) imaging. Studies demonstrate its use in labeling peptides like RGD (for targeting αvβ3 integrin) and exendin-4 (for targeting glucagon-like peptide 1 receptors in insulinomas). [, , ] The maleimide group in AEM readily reacts with thiolated peptides, enabling the attachment of radioisotopes like Fluorine-18 (18F). [, ] This allows researchers to track the biodistribution and target engagement of these radiolabeled peptides in vivo using PET imaging.
A: Annexin V is a protein known to bind to phosphatidylserine, a marker of apoptosis (programmed cell death). By conjugating AEM to Annexin V, researchers introduced a thiol-reactive site. [] This allowed them to label the modified Annexin V with 18F using a prosthetic group, creating a potential PET imaging agent for detecting apoptosis. []
A: While the abstracts don't directly explore the SAR of AEM, they highlight the importance of the maleimide group for thiol reactivity. Modifications to the amine group of AEM, such as the introduction of a fluorobenzoic acid moiety, are demonstrated in the synthesis of prosthetic groups for radiolabeling. [, ] These modifications aim to optimize the pharmacokinetics, target affinity, and imaging properties of the final radiotracers.
A: The abstracts acknowledge the susceptibility of AEM to hydrolysis. [] To mitigate this, reactions involving AEM are often optimized for speed and efficiency. Additionally, formulations might utilize strategies to control pH and minimize the presence of water until necessary, particularly for storage.
ANone: While the provided abstracts don't delve into specific safety data, AEM is generally handled with caution as it can be a skin and eye irritant. Standard laboratory safety procedures, including the use of personal protective equipment, are crucial when working with AEM.
A: One study utilizes AEM to conjugate a cyclic arginine-glycine-aspartic acid (cRGD) peptide to drug-loaded extracellular vesicles (EVs). [] The cRGD peptide targets αvβ3 integrin receptors overexpressed in tumor cells, leading to selective uptake of the drug-loaded EVs by the tumor. [] This demonstrates AEM's utility in constructing targeted drug delivery platforms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

